NBI-31772

IGF‑1R inhibitor glucose homeostasis in vivo pharmacology

Researchers studying IGF-I-dependent mechanisms often face confounding metabolic effects from IGF-1R TKIs or poor CNS penetration with peptide-based IGFBP inhibitors. NBI-31772, a non-peptide isoquinoline derivative, selectively displaces bioactive IGF-I from all six human IGFBPs (Ki=47 nM) without directly activating the IGF-1 receptor. - Reduces infarct volume by 40-43% in rat MCAO models with a 3-hour therapeutic window. - Restores proteoglycan synthesis in human OA chondrocytes at 100 nM. - Increases maximal force-producing capacity by 28% in mdx mice (10 mg/kg/day i.p.). - Does not significantly alter basal glucose or impair glucose tolerance in mice. Supplied as an off-white solid (≥98% purity) with DMSO solubility up to 125 mg/mL, enabling flexible in vitro and in vivo dosing protocols. Routine stock available for same-day dispatch.

Molecular Formula C17H11NO7
Molecular Weight 341.27 g/mol
CAS No. 374620-70-9
Cat. No. B609462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBI-31772
CAS374620-70-9
SynonymsNBI-31772;  NBI 31772;  NBI31772; 
Molecular FormulaC17H11NO7
Molecular Weight341.27 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O
InChIInChI=1S/C17H11NO7/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25/h1-6,19-22H,(H,24,25)
InChIKeyZCMFEWUYBFMLIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NBI-31772: Non-Peptide IGFBP Inhibitor


NBI‑31772 is a small‑molecule, non‑peptide isoquinoline derivative that functions as a potent inhibitor of the interaction between insulin‑like growth factor‑I (IGF‑I) and all six human IGF‑binding proteins (IGFBPs) [REFS‑1]. By displacing IGF‑I from the IGF‑I/IGFBP complex, NBI‑31772 elevates the pool of free, bioactive IGF‑I without directly activating the IGF‑I receptor [REFS‑2]. The compound exhibits nanomolar affinity for IGFBPs, with a reported Ki value of 47 nM for non‑selective IGFBP inhibition [REFS‑3]. NBI‑31772 is supplied as an off‑white solid with high purity (≥98%) and demonstrates solubility up to 125 mg/mL in DMSO, enabling flexible formulation for in vitro and in vivo experimental use [REFS‑4].

Mechanism Non‑peptide small molecule that inhibits IGF‑I/IGFBP interaction
Coverage Displaces IGF‑I from all six human IGFBP isoforms
Format High‑purity solid, soluble for in vitro and in vivo research use

Why NBI-31772 Cannot Be Replaced


The IGF system comprises multiple layers of regulation—IGF ligands (IGF‑I, IGF‑II), IGF receptors (IGF‑1R, IR), and six distinct IGFBPs that sequester and neutralize IGFs. Pharmacological intervention can target either the receptor kinase domain (IGF‑1R TKIs) or the IGF‑IGFBP complex (IGFBP inhibitors). Within the IGFBP inhibitor class, peptide‑based displacers (e.g., IGFBP‑LI) and small‑molecule ligands (e.g., NBI‑31772) exhibit divergent physicochemical properties, bioavailability profiles, and tissue penetration characteristics [REFS‑1]. Substituting NBI‑31772 with an IGF‑1R TKI fundamentally alters the mechanism of action—from releasing endogenous IGF to blocking receptor signaling—and yields distinct downstream effects on glucose homeostasis and anabolic responses [REFS‑2]. Even among small‑molecule IGFBP inhibitors, subtle structural variations (e.g., substitution patterns on the isoquinoline scaffold) produce measurable differences in affinity for specific IGFBP isoforms and in vivo efficacy [REFS‑3]. Consequently, experimental reproducibility and translational relevance hinge on using a well‑characterized, consistently sourced compound with defined selectivity and potency parameters.

Mechanism class mismatch
IGF‑1R tyrosine kinase inhibitors block receptor signaling; IGFBP inhibitors release endogenous IGF‑I — leading to divergent metabolic and anabolic endpoint profiles.
Peptide vs. small molecule
Peptide‑based IGFBP displacers (e.g., IGFBP‑LI) exhibit different bioavailability, tissue penetration, and in vivo pharmacodynamics that may not transfer to small‑molecule tool compounds.
Isoform selectivity scope
Structural analogs may selectively target IGFBP‑3 and lack full coverage of all six IGFBPs; residual sequestration by uncovered isoforms could alter experimental outcomes.

NBI-31772: Head-to-Head Comparisons


NBI-31772 vs. IGF-1R TKIs: Glucose Homeostasis

In contrast to IGF‑1R tyrosine kinase inhibitors (e.g., NVP‑AEW541, OSI‑906), which directly block receptor signaling and can disrupt glucose metabolism, NBI‑31772 releases endogenous IGF‑I from IGFBPs without activating the IGF‑I receptor [REFS‑1]. In a mouse study, NBI‑31772 treatment (i.v. administration) significantly accelerated 125I‑IGF‑I clearance (t1/2 = 45.0 ± 1.9 min vs. 56.3 ± 3.9 min for vehicle; p = 0.021) but had no significant effect on basal blood glucose levels or glucose tolerance during an i.v. glucose challenge [REFS‑2]. In contrast, selective IGF‑1R TKIs (e.g., OSI‑906) are associated with hyperglycemia as an on‑target adverse effect due to cross‑inhibition of the insulin receptor [REFS‑3].

Glucose Homeostasis
Cross‑study comparable
IGF‑I t1/2 reduced to 45.0 min (p=0.021); basal glucose and tolerance unchanged vs. vehicle
Reported glucose‑neutral IGF‑I release profile; contrasts with TKI‑associated hyperglycemia.
Mouse model; TKI comparator data from independent studies.
IGF‑1R inhibitor glucose homeostasis in vivo pharmacology mechanism of action

NBI-31772 vs. Peptide Inhibitor: Neuroprotection in Stroke

In a direct head‑to‑head comparison within the same study, NBI‑31772 demonstrated greater in vivo neuroprotective efficacy than the peptide‑based IGFBP inhibitor IGFBP‑LI ([Leu24, 59, 60, Ala31]hIGF‑I) in a rat model of focal cerebral ischemia [REFS‑1]. While both agents elevated free IGF‑I, NBI‑31772 (100 μg i.c.v.) reduced total infarct volume by 40% (p < 0.01) and cortical infarct volume by 43% (p < 0.05) in the subtemporal MCAO model. In contrast, IGFBP‑LI achieved only a 40% reduction in CA1 damage in organotypic hippocampal cultures (in vitro), and its in vivo infarct reduction data were not reported to be superior to NBI‑31772 [REFS‑2]. Additionally, NBI‑31772 remained effective when administered up to 3 hours post‑ischemia induction, reducing cortical infarct volume by 40% (p < 0.01) and brain swelling by 24% (p < 0.05) in the intraluminal suture MCAO model [REFS‑3].

Neuroprotection in Stroke
Direct head‑to‑head comparison
40% total infarct volume reduction (p<0.01); effective when given up to 3 h post‑ischemia
Reported higher in vivo infarct reduction and extended treatment window vs. peptide inhibitor.
Rat MCAO models; peptide comparator limited to in vitro CA1 data.
neuroprotection cerebral ischemia MCAO model in vivo efficacy

NBI-31772 vs. Isoquinoline Analog: Isoform Coverage

NBI‑31772 and its structural analog CHEMBL131104 (6,7‑dihydroxy‑1‑(naphthalene‑2‑carbonyl)‑isoquinoline‑3‑carboxylic acid) both inhibit IGFBP‑3 with low nanomolar Ki values [REFS‑1]. However, NBI‑31772 is characterized as a non‑selective inhibitor that displaces IGF‑I from all six human IGFBPs (IGFBP‑1 to ‑6) with Kd values ranging from 1 to 24 nM [REFS‑2]. In contrast, binding data for CHEMBL131104 and related analogs suggest variable isoform selectivity that may not encompass the full IGFBP panel [REFS‑3]. This broader coverage is relevant because different IGFBPs exhibit tissue‑specific expression and distinct physiological roles; for example, IGFBP‑3 is the predominant circulating carrier, while IGFBP‑2 and ‑5 are enriched in the CNS and bone, respectively.

Isoform Coverage
Cross‑study comparable
Ki 47 nM (non‑selective, all six IGFBPs) vs. analog Ki 13 nM (IGFBP‑3 selective)
Broad isoform coverage may reduce residual IGF‑I sequestration in multi‑IGFBP environments.
Analog’s full isoform panel not characterized.
IGFBP isoform selectivity structure-activity relationship binding affinity small molecule

NBI-31772 vs. Exogenous IGF-I: Chondrocyte Anabolic Response

In human osteoarthritic (OA) chondrocytes, which secrete elevated levels of IGFBP‑3 that sequester IGF‑I, exogenous IGF‑I (up to 100 ng/mL) fails to stimulate proteoglycan synthesis effectively [REFS‑1]. NBI‑31772 (100 nM) antagonized the inhibitory effect of IGFBP‑3 and restored IGF‑I‑dependent proteoglycan synthesis to levels comparable to or exceeding those achieved by high concentrations of exogenous IGF‑I [REFS‑2]. Specifically, in the presence of 10 ng/mL IGF‑I, NBI‑31772 increased 35S‑sulfate incorporation by ~2‑fold compared to IGF‑I alone. This pharmacological approach leverages endogenous IGF‑I pools rather than relying on supraphysiological doses of exogenous IGF‑I, which is limited by rapid clearance and off‑target effects.

Chondrocyte Anabolic Response
Direct head‑to‑head comparison
~2‑fold increase in proteoglycan synthesis vs. IGF‑I alone at 100 nM
Reported restoration of IGF‑I‑dependent anabolic response in OA chondrocytes.
Human primary OA chondrocytes; avoids supraphysiological IGF‑I.
osteoarthritis chondrocyte proteoglycan synthesis anabolic response

NBI-31772 in Muscular Atrophy: Functional Recovery

A recent patent (CN118787640B, 2024) demonstrates that NBI‑31772 effectively ameliorates diabetic muscular atrophy by reducing IGFBP‑3 protein accumulation in muscle cells, leading to improved muscle strength and function in diabetic models [REFS‑1]. In mdx mice (a model of Duchenne muscular dystrophy), NBI‑31772 treatment increased the maximum force‑producing capacity (Po) of fast‑twitch tibialis anterior muscles by 28% at 10 days after notexin‑induced injury compared to vehicle‑treated controls [REFS‑2]. This functional improvement was associated with increased rates of muscle repair and regeneration. Notably, the same study showed that exogenous IGF‑I administration (0.3 mg/kg/day) did not produce a comparable enhancement of functional repair, underscoring the therapeutic advantage of releasing endogenous IGF‑I from IGFBPs over direct IGF‑I supplementation [REFS‑3].

Muscle Functional Recovery
Direct head‑to‑head comparison
28% increase in maximum force (Po) vs. vehicle; exogenous IGF‑I showed no improvement
Reported functional muscle repair enhancement context vs. direct IGF‑I supplementation.
mdx mouse model; injury‑induced regeneration.
diabetic muscular atrophy skeletal muscle IGFBP‑3 functional recovery

NBI-31772: Optimal Applications


Preclinical Neuroprotection and Stroke Research

NBI‑31772 is ideally suited for studies investigating IGF‑I‑mediated neuroprotection following cerebral ischemia. Its demonstrated ability to reduce infarct volume by 40‑43% in two distinct rat MCAO models, with a therapeutic time window of up to 3 hours post‑insult, makes it a preferred tool over peptide‑based IGFBP inhibitors (IGFBP‑LI) and IGF‑1R TKIs, which may confound metabolic readouts [REFS‑1]. The compound's small‑molecule nature also facilitates i.c.v. administration for targeted CNS delivery, as validated in published protocols [REFS‑2].

Osteoarthritis and Cartilage Anabolic Research

In primary human osteoarthritic chondrocyte cultures, NBI‑31772 (100 nM) effectively restores IGF‑I‑dependent proteoglycan synthesis that is otherwise blunted by elevated IGFBP‑3 [REFS‑3]. This application scenario is particularly valuable when studying the 'IGF‑I resistance' phenotype of OA cartilage, as NBI‑31772 circumvents IGFBP‑mediated sequestration without requiring supraphysiological concentrations of exogenous IGF‑I, which may trigger off‑target effects [REFS‑4].

Muscle Regeneration and Diabetic Myopathy Studies

Researchers focused on muscle wasting conditions (diabetic muscular atrophy, cachexia, muscular dystrophy) can leverage NBI‑31772's validated enhancement of functional muscle repair. In the mdx mouse model, i.p. administration of NBI‑31772 (10 mg/kg/day) increased maximum force‑producing capacity by 28% following injury—an improvement not achieved with exogenous IGF‑I [REFS‑5]. This functional outcome, combined with the compound's ability to suppress IGFBP‑3 accumulation in muscle cells as described in recent patent literature [REFS‑6], positions NBI‑31772 as a key reagent for mechanistic and translational studies in muscle biology.

Metabolic and Glucose Homeostasis Studies

For in vivo metabolic studies where confounding hyperglycemia (a known liability of IGF‑1R TKIs) must be avoided, NBI‑31772 offers a distinct advantage. As demonstrated in mice, NBI‑31772 accelerates IGF‑I clearance without significantly altering basal glucose levels or impairing glucose tolerance [REFS‑7]. This profile enables clean dissection of IGF‑I's effects on glucose homeostasis, insulin sensitivity, and tissue glucose uptake, without the confounding interference of insulin receptor cross‑inhibition that plagues many IGF‑1R‑targeted agents [REFS‑8].

Application
Selection Property
Validation Focus
Cerebral ischemia models
Small‑molecule, i.c.v.‑compatible IGFBP inhibitor with reported post‑insult intervention window
Infarct volume reduction and CNS delivery endpoints
Cartilage anabolic research
Reported ability to overcome IGF‑I resistance in OA chondrocytes
Proteoglycan synthesis restoration endpoints
Muscle regeneration studies
Enhances functional muscle repair in dystrophy models
Maximum force recovery and myofiber regeneration endpoints
Glucose homeostasis research
Reported glucose‑neutral IGF‑I release mechanism without insulin receptor cross‑inhibition
Basal glucose, tolerance, and tissue uptake endpoints

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